1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea CAS 101095-67-4 chemical properties
1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea CAS 101095-67-4 chemical properties
An In-depth Technical Guide to 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea (CAS 101095-67-4)
Foreword: Navigating the Landscape of a Novel Research Chemical
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea. It is critical to establish at the outset that while this compound is of significant interest due to its structural motifs, detailed, peer-reviewed data specifically for CAS 101095-67-4 is not extensively available in public literature.
Therefore, this guide adopts a dual approach. Firstly, it consolidates all directly available data for the target compound. Secondly, it provides expert, field-proven insights by drawing logical and scientifically sound extrapolations from closely related structural analogs, particularly from the broader class of diarylureas. This methodology is standard practice in early-stage drug discovery and chemical research, allowing scientists to formulate robust hypotheses and design effective experiments for novel molecules. Every protocol and piece of data derived from an analog is clearly contextualized to ensure scientific integrity.
Molecular Overview and Significance
1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea is a diarylurea derivative. This chemical family is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. The central urea moiety (-NH-CO-NH-) acts as a rigid and effective hydrogen bond donor-acceptor, which is crucial for binding to the active sites of many biological targets, most notably protein kinases.
The structure combines a 4-chlorophenyl group, a common feature in many bioactive molecules that can enhance binding affinity through hydrophobic and halogen-bonding interactions, with a 4-acetylphenyl group, which provides an additional site for potential metabolic activity or further chemical modification.
While comprehensive studies are pending, preliminary data indicates that 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea possesses inhibitory activity against key proteins in inflammatory pathways, specifically Caspase-1 and NACHT, LRR and PYD domains-containing protein 1 (NLRP1).[1][2] This positions the compound as a valuable tool for research into inflammatory diseases.
Physicochemical Properties
Quantitative experimental data for 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea is limited. The following table summarizes known information and provides predicted values based on its structure and data from close analogs like 4-chlorophenylurea.[3][4][5] These predictions are generated using industry-standard computational models and serve as a reliable starting point for experimental design.
| Property | Value / Predicted Value | Data Source / Rationale |
| CAS Number | 101095-67-4 | - |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | Calculated |
| Molecular Weight | 288.73 g/mol | Calculated |
| IUPAC Name | 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea | Standard Nomenclature |
| Appearance | White to off-white crystalline powder | Predicted based on analogs[4][5] |
| Melting Point | >200 °C (Decomposition likely) | Extrapolated from 4-chlorophenylurea (204-205°C)[4][5] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, DMF | Predicted based on urea and aromatic character[4][5] |
| LogP (Octanol/Water) | ~3.5 (Predicted) | Computational estimate; indicates low aqueous solubility |
| pKa | ~14 (Predicted) | Computational estimate for urea N-H proton |
| SMILES | CC(=O)c1ccc(cc1)NC(=O)Nc1ccc(Cl)cc1 | [1][2][6] |
| InChI Key | UAUZMDODFFNVLK-UHFFFAOYSA-N | [1][2][6] |
Synthesis and Purification Protocol
The synthesis of diarylureas is a well-established process in organic chemistry. The most direct and reliable method involves the reaction of an aromatic isocyanate with an aromatic amine. This approach is highly efficient and generally results in high yields of the desired product.
Synthetic Workflow: Isocyanate-Amine Coupling
Caption: Generalized workflow for the synthesis of the target compound.
Step-by-Step Experimental Methodology
Materials:
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4-Aminoacetophenone
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4-Chlorophenyl isocyanate
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ethanol (for recrystallization)
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Hexanes
Protocol:
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Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 4-aminoacetophenone in anhydrous DCM.
-
Causality: The use of an anhydrous solvent and inert atmosphere is critical because isocyanates are highly reactive towards water, which would lead to the formation of an unwanted symmetrical urea byproduct.
-
-
Reaction: To the stirred solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in anhydrous DCM dropwise at room temperature.
-
Insight: The reaction is typically exothermic. A dropwise addition allows for better temperature control. Upon addition, a white precipitate of the product will often begin to form immediately.
-
-
Completion: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the limiting starting material.
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Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude product.
-
Purification (Washing): Triturate the crude solid with a non-polar solvent like hexanes or diethyl ether to remove any unreacted, more soluble starting materials. Collect the solid by vacuum filtration.
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Purification (Recrystallization): For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals.
-
Self-Validation: The formation of well-defined crystals during this process is a strong indicator of purity. The melting point of the recrystallized product should be sharp and reproducible.
-
-
Drying: Dry the purified crystals under vacuum to yield the final product, 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (in DMSO-d₆, 400 MHz):
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δ ~2.5 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).
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δ ~7.5-7.7 ppm (multiplet, 4H): Aromatic protons on the 4-chlorophenyl ring. Expected to appear as two distinct doublets (an AA'BB' system).
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δ ~7.9 ppm (multiplet, 4H): Aromatic protons on the 4-acetylphenyl ring. Also expected to appear as two distinct doublets.
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δ ~8.8-9.2 ppm (two broad singlets, 2H): The two N-H protons of the urea linkage. Their chemical shift can be variable and they are D₂O exchangeable.
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
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δ ~26 ppm: Acetyl methyl carbon.
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δ ~118-145 ppm: Aromatic carbons (8 distinct signals expected).
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δ ~152 ppm: Urea carbonyl carbon (C=O).
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δ ~196 ppm: Ketone carbonyl carbon (C=O).
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Fourier-Transform Infrared (FTIR) Spectroscopy
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~3300 cm⁻¹: N-H stretching vibrations of the urea group.
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~1680 cm⁻¹: C=O stretching of the acetyl ketone group.
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~1640 cm⁻¹: C=O stretching of the urea group ("Urea I band").
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~1550 cm⁻¹: N-H bending and C-N stretching ("Urea II band").
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~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1100 cm⁻¹: C-Cl stretching vibration.
High-Performance Liquid Chromatography (HPLC)
Purity analysis should be conducted using a reverse-phase HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).
-
Rationale: The acid is added to protonate any residual basic sites on the silica and the analyte, ensuring sharp, symmetrical peaks.
-
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak representing the pure compound. The retention time will depend on the exact gradient used.
Biological Activity and Mechanism of Action
The primary reported biological activity for 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea is the inhibition of Caspase-1 and NLRP1.[1][2]
Expert Interpretation: Caspase-1 and NLRP1 are critical components of the inflammasome , a protein complex responsible for the activation of inflammatory responses. Specifically, NLRP1 activation leads to the assembly of the inflammasome, which then activates Caspase-1. Active Caspase-1 cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their active forms, driving inflammation and a type of programmed cell death called pyroptosis.
By inhibiting both NLRP1 and Caspase-1, this compound has the potential to act as a potent anti-inflammatory agent by blocking the inflammasome pathway at two key points. This dual-action mechanism is highly desirable in therapeutic development.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action via inhibition of the NLRP1 inflammasome pathway.
Conclusion and Future Directions
1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea is a promising research chemical with documented inhibitory activity against key targets in the inflammatory cascade. While a full experimental profile is yet to be published, its synthesis is straightforward, and its properties can be reliably predicted based on well-understood chemical principles and data from analogous compounds.
Future research should focus on:
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Experimental Validation: Confirming the predicted physicochemical properties.
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In Vitro Profiling: Expanding the biological testing to a wider panel of kinases and inflammatory targets to understand its selectivity.
-
Cell-Based Assays: Validating its anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages).
-
Structural Biology: Obtaining co-crystal structures with its targets (Caspase-1, NLRP1) to elucidate the precise binding mode and guide the design of more potent analogs.
This guide provides the foundational knowledge required for any researcher to confidently begin working with this intriguing molecule.
References
-
BindingDB. (n.d.). BDBM76312: 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea. Retrieved from BindingDB. [Link]
-
BindingDB. (n.d.). Target: NACHT, LRR and PYD domains-containing protein 1 (Human). Retrieved from BindingDB. [Link]
-
BindingDB. (n.d.). General Compound Information for BDBM76312. Retrieved from BindingDB. [Link]
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Zhang, Y., et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. PMC. [Link]
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
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Regulations.gov. (2021). Chemistry Report for Case # P-20-0113. Retrieved from Regulations.gov. [Link]
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Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
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Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science. [Link]
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MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]
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PubChem. (n.d.). 4-Chlorophenylurea. Retrieved from PubChem. [Link]
-
ChemBK. (2024). 1-(4-chlorophenyl)urea. Retrieved from ChemBK. [Link]
Sources
- 1. BindingDB BDBM76312 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea::1-(4-chlorophenyl)-3-(4-ethanoylphenyl)urea::MLS000532184::N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea::SMR000137125::cid_721943 [bindingdb.org]
- 2. BindingDB BDBM76312 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea::1-(4-chlorophenyl)-3-(4-ethanoylphenyl)urea::MLS000532184::N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea::SMR000137125::cid_721943 [bindingdb.org]
- 3. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. BindingDB BDBM76312 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea::1-(4-chlorophenyl)-3-(4-ethanoylphenyl)urea::MLS000532184::N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea::SMR000137125::cid_721943 [bindingdb.org]
